Stereochemical Configuration
Fmoc-D-allo-threoninol possesses a unique stereochemical configuration (2S,3R) that distinguishes it from the L-threoninol (2R,3R), D-threoninol (2S,3S), and L-allo-threoninol (2R,3S) stereoisomers . This defined chirality is critical for introducing predictable β-turn conformations and stabilizing specific secondary structures in synthetic peptides [1]. In contrast, the use of other threoninol stereoisomers results in distinct backbone geometries that alter hydrogen-bonding patterns and may reduce target binding affinity [2].
| Evidence Dimension | Stereochemical Configuration at α- and β-Carbons |
|---|---|
| Target Compound Data | (2S,3R) |
| Comparator Or Baseline | Fmoc-L-threoninol: (2R,3R); Fmoc-D-threoninol: (2S,3S); Fmoc-L-allo-threoninol: (2R,3S) |
| Quantified Difference | Distinct stereochemistry at both chiral centers; D-allo is the only isomer with the 2S,3R configuration. |
| Conditions | Structural assignment by IUPAC nomenclature and ChemSpider stereochemical verification |
Why This Matters
Stereochemical identity directly governs peptide conformation and bioactivity; procurement of the correct isomer is non-negotiable for reproducible synthesis outcomes.
- [1] Wipf P, Miller CP. Stereospecific synthesis of peptide analogs with allo-threonine and D-allo-threonine residues. J Org Chem. 1993;58(6):1575-1578. View Source
- [2] Lloyd-Williams P, Sánchez A, Carulla N, Ochoa T, Giralt E. Synthetic studies on threonines. The preparation of protected derivatives of d-allo- and l-allo-threonine for peptide synthesis. Tetrahedron. 1997;53(10):3369-3382. View Source
